

An In-Depth Technical Guide to Benzoxazole-5-carboxylic Acid

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Compound of Interest

Compound Name: 1,2-Benzoxazole-5-carboxylic acid

Cat. No.: B157301

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzoxazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and biological activities, supported by experimental data and workflow visualizations.

Core Compound Identification

Benzoxazole-5-carboxylic acid is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 5-position.

CAS Number: 15112-41-1[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Benzoxazole-5-carboxylic acid is presented below. This data is essential for its application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ NO ₃	[2][5]
Molecular Weight	163.13 g/mol	[2][5]
Appearance	Solid	[2][5]
InChI Key	WJBOXEGAWJHKIM-UHFFFAOYSA-N	[2][5]
SMILES String	OC(=O)c1ccc2ocnc2c1	[5]

Synthesis Protocols and Methodologies

The synthesis of the benzoxazole scaffold typically involves the condensation and subsequent cyclization of an ortho-substituted aminophenol with a carboxylic acid or its derivative.[6][7][8][9] While a specific protocol for the direct synthesis of Benzoxazole-5-carboxylic acid is not readily available in the cited literature, a general and adaptable methodology is outlined below, based on common synthesis strategies for related derivatives.

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for synthesizing 2-substituted benzoxazoles, which can be adapted for various derivatives. A widely used approach is the condensation of an o-aminophenol with a carboxylic acid, often catalyzed by an acid such as polyphosphoric acid (PPA).[7]

Materials:

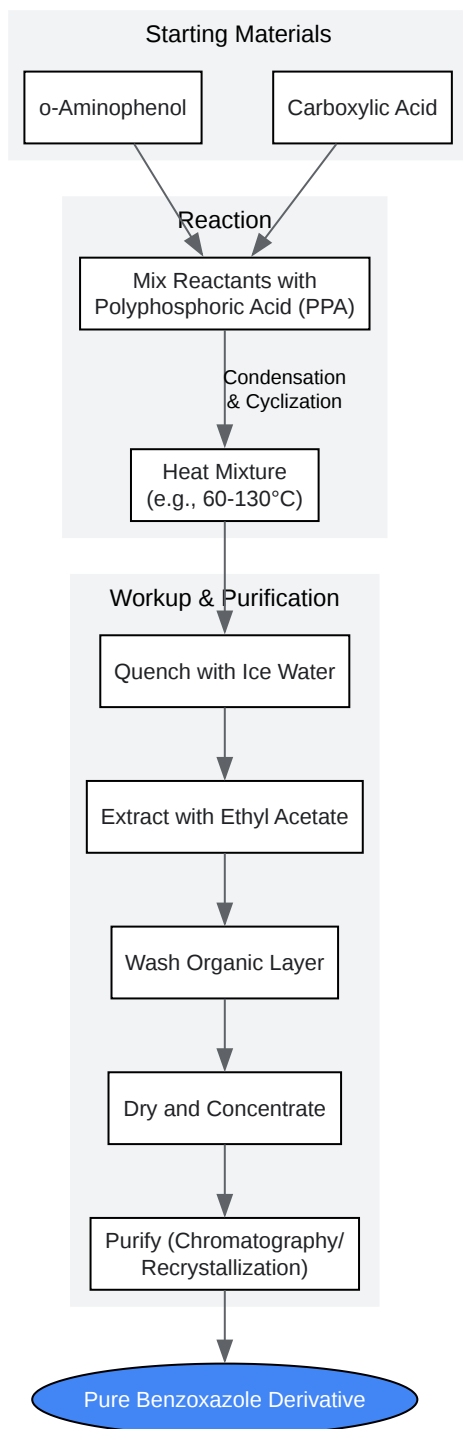
- o-Aminophenol derivative
- Carboxylic acid derivative
- Polyphosphoric acid (PPA) or other suitable catalyst (e.g., Brønsted acidic ionic liquid gel)[6]
- Ethyl acetate

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice water

Procedure:

- Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel containing polyphosphoric acid (PPA).[7]
- Stir the mixture at an elevated temperature (e.g., 60°C to 130°C) for several hours to facilitate the condensation and cyclization reaction.[6][7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
- Upon completion, pour the hot reaction mixture into ice water to precipitate the crude product.[7]
- Extract the product into an organic solvent such as ethyl acetate.[7]
- Wash the combined organic layers sequentially with saturated NaHCO_3 solution, water, and brine to remove unreacted acid and other impurities.[7]
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo to yield the crude product.[7]
- Purify the crude product by recrystallization or silica gel chromatography to obtain the pure benzoxazole derivative.[7]

General Synthesis Workflow for Benzoxazoles

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Caption: General workflow for the synthesis of benzoxazole derivatives.

Biological and Pharmacological Activities

Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.^{[10][11]} Research has highlighted their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.

- **Antimicrobial and Antifungal Activity:** Various benzoxazole derivatives have demonstrated potent activity against a range of microbes.^[12] Studies have shown effectiveness against Gram-positive bacteria, such as *Bacillus subtilis* and *Staphylococcus aureus*, as well as pathogenic fungi like *Candida albicans*.^{[11][12]}
- **Anti-Inflammatory Activity:** Certain 2-arylbenzoxazole-5-carboxylic acid derivatives have shown significant anti-inflammatory properties. For example, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited activity nearly equivalent to the standard drug ibuprofen in in-vitro tests.^[13] The well-known non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen also contain the benzoxazole core structure.^[12]
- **Anticancer and Cytotoxic Activity:** The benzoxazole moiety is a key component in compounds being investigated for their anticancer properties.^[12] Some derivatives have shown toxicity towards cancer cell lines, indicating their potential for development as chemotherapeutic agents.^{[14][15]}
- **Immunosuppressive Activity:** A benzoxazole derivative, PO-296, has been shown to inhibit T lymphocyte proliferation. This effect is mediated through the JAK3/STAT5 signaling pathway, suggesting a potential application in treating autoimmune disorders like psoriasis.^[14]

Quantitative Biological Data

The following table summarizes key quantitative data from studies on various benzoxazole derivatives, highlighting their therapeutic potential.

Compound/ Derivative Class	Activity Type	Metric	Value	Target Organism/C ell Line	Reference
2-(3-Chlorophenyl) benzoxazole -5-carboxylic acid	Anti- inflammatory	IC ₅₀	0.103 mM	In-vitro assay	[13]
Benzoxazole derivatives	Antibacterial	MIC ₉₀	25 µg/ml	Staphylococcus aureus	[10][11]
Benzoxazole derivatives	Antibacterial	MIC ₉₀	50 µg/ml	Staphylococcus aureus	[10][11]
N-(3-benzoxazol- 2-yl- phenyl)-2- chloroacetam ide (5a)	Antimalarial	IC ₅₀	2.2 µM	P. falciparum (W2 strain)	
N-(3-benzoxazol- 2-yl- phenyl)-2- chloroacetam ide (5a)	Antimalarial	IC ₅₀	5.1 µM	P. falciparum (D6 strain)	

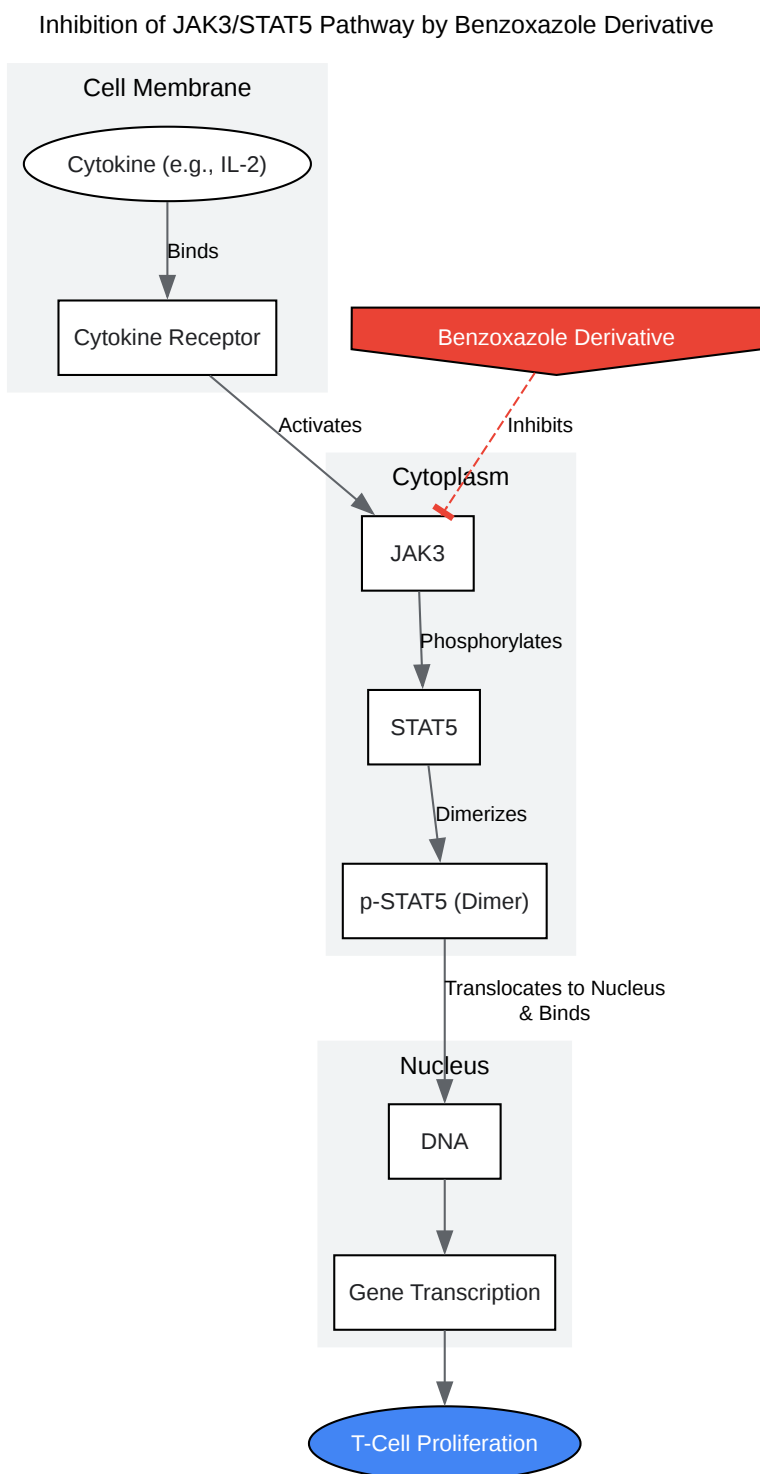
Signaling Pathway Involvement

The immunosuppressive effects of certain benzoxazole derivatives have been linked to the inhibition of specific intracellular signaling pathways critical for immune cell function.

JAK3/STAT5 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs lymphocyte proliferation and differentiation. A

benzoxazole derivative has been found to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway.[14] The diagram below illustrates this inhibitory mechanism.



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Caption: Mechanism of T-cell proliferation inhibition via the JAK3/STAT5 pathway.

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